2-(5,7-dichloro-1H-indol-3-yl)ethanamine Hydrochloride
Overview
Description
2-(5,7-dichloro-1H-indol-3-yl)ethanamine Hydrochloride is a chemical compound with the molecular formula C10H11Cl3N2. It is a derivative of indole, a heterocyclic compound that is widely found in nature and has diverse biological activities .
Molecular Structure Analysis
The molecular structure of 2-(5,7-dichloro-1H-indol-3-yl)ethanamine Hydrochloride consists of a central indole ring, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. This indole ring is substituted at the 5 and 7 positions with chlorine atoms and at the 3 position with an ethanamine group .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(5,7-dichloro-1H-indol-3-yl)ethanamine Hydrochloride include a molecular weight of 265.6 g/mol . More specific properties such as melting point, boiling point, and density were not found in the available literature.Scientific Research Applications
Antibacterial and Antifungal Properties
Several studies have investigated derivatives of 1H-indol-3-yl ethanamine, revealing their potential in antimicrobial applications. For instance, compounds synthesized from 1-(1H-indol-3-yl)ethanamine showed significant antibacterial activity against resistant strains of Staphylococcus aureus by inhibiting the NorA efflux pump, a mechanism contributing to drug resistance (Héquet et al., 2014). Another study synthesized novel 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives, demonstrating their effectiveness against various bacterial and fungal species (Kumbhare et al., 2013).
DNA Binding and Cytotoxicity
Compounds with a 1H-indol-3-yl ethanamine structure have been studied for their DNA binding properties and potential cytotoxicity. In one study, Cu(II) complexes of tridentate ligands, including N-((1H-imidazole-2-yl)methyl)-2-(pyridine-2-yl)ethanamine, displayed strong DNA binding propensity and minor structural changes in DNA, suggesting applications in targeted therapies (Kumar et al., 2012).
Novel Synthetic Methods
Research has also focused on developing new synthetic methods involving 1H-indol-3-yl ethanamine derivatives. For example, a novel method was discovered for synthesizing 3-hydroxy-3H-indole-3-ethanamines and -3H-indole-3-acetamides, using 1-hydroxyindoles and enamines (Hayashi et al., 2004).
Safety And Hazards
Future Directions
Indole derivatives have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . Therefore, future research could focus on synthesizing a variety of indole derivatives, including 2-(5,7-dichloro-1H-indol-3-yl)ethanamine Hydrochloride, and screening their pharmacological activities.
properties
IUPAC Name |
2-(5,7-dichloro-1H-indol-3-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2.ClH/c11-7-3-8-6(1-2-13)5-14-10(8)9(12)4-7;/h3-5,14H,1-2,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDPVTXXLWEISX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CN2)CCN)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60385148 | |
Record name | 2-(5,7-Dichloro-1H-indol-3-yl)ethanamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60385148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5,7-dichloro-1H-indol-3-yl)ethanamine Hydrochloride | |
CAS RN |
94850-28-9 | |
Record name | 2-(5,7-Dichloro-1H-indol-3-yl)ethanamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60385148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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